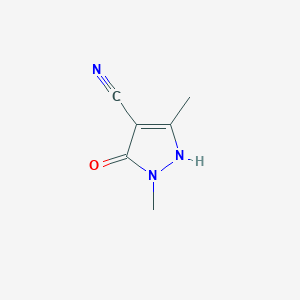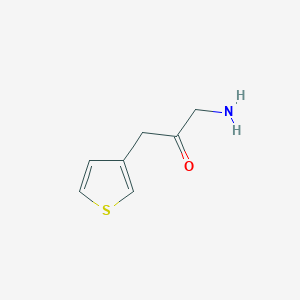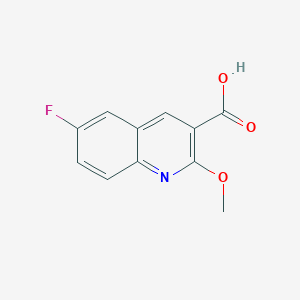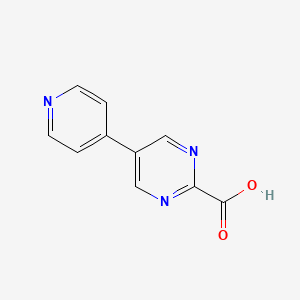
5-Pyridin-4-ylpyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyridin-4-ylpyrimidine-2-carboxylic acid is an organic compound with the molecular formula C10H7N3O2 It is a heterocyclic compound containing both pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminopyridine with cyanoacetic acid under basic conditions to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyridin-4-ylpyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine or pyrimidine rings.
Applications De Recherche Scientifique
5-Pyridin-4-ylpyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Pyridin-4-ylpyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through interactions with these molecular targets, leading to changes in cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine-2-carboxylic acid
- Pyridine-3-carboxylic acid
- Pyridine-4-carboxylic acid
- Pyrimidine-2-carboxylic acid
- Pyrimidine-4-carboxylic acid
Uniqueness
5-Pyridin-4-ylpyrimidine-2-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings in its structure This dual-ring system provides distinct electronic and steric properties, making it a versatile scaffold for the development of novel compounds with diverse biological activities
Propriétés
Formule moléculaire |
C10H7N3O2 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
5-pyridin-4-ylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-6H,(H,14,15) |
Clé InChI |
MFAPFGLAJPBAQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CN=C(N=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



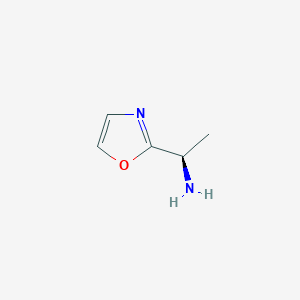
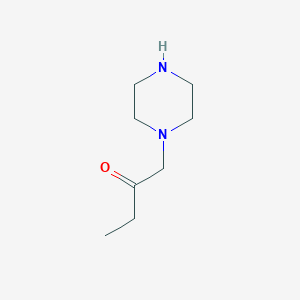

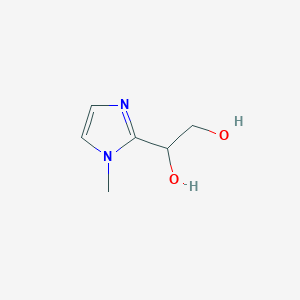
![2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13163690.png)
![1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13163702.png)



![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13163719.png)
